molecular formula C10H10BrN B1276356 2-Bromo-3-(4-methylphenyl)propanenitrile CAS No. 62448-29-7

2-Bromo-3-(4-methylphenyl)propanenitrile

Cat. No. B1276356
CAS RN: 62448-29-7
M. Wt: 224.1 g/mol
InChI Key: LWIBRNSEZYUOOO-UHFFFAOYSA-N
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Description

The compound "2-Bromo-3-(4-methylphenyl)propanenitrile" is a brominated nitrile with a methylphenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions where a bromine atom is introduced into the organic molecule. For instance, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone involves starting with 2,3-dibromo-1,4-naphthoquinone and introducing various alkyl groups . Similarly, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane starts with Bisphenol A and involves nitration and bromination steps . These methods suggest that the synthesis of "2-Bromo-3-(4-methylphenyl)propanenitrile" could also involve a halogenation step, possibly on a suitable precursor containing a methylphenyl group.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with various interactions influencing the overall conformation. For example, the molecular structures of certain brominated compounds have been studied using single crystal X-ray diffraction, revealing polymeric chains and interactions such as π-π stacking and hydrogen bonding . These findings indicate that "2-Bromo-3-(4-methylphenyl)propanenitrile" may also exhibit interesting structural features, potentially including interactions between aromatic rings and the influence of the bromine atom on the molecular conformation.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of a bromine atom can make the compound more reactive towards nucleophilic substitution reactions. For example, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one shows reactivity that leads to isomerization in solution . This suggests that "2-Bromo-3-(4-methylphenyl)propanenitrile" could also be reactive in similar chemical environments, potentially undergoing substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can vary widely. For instance, the presence of intramolecular hydrogen bonding can affect the FT-IR spectra, as observed in the homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone . Additionally, the introduction of bromine can influence the UV-Vis spectra due to charge transfer bands . These properties are important for understanding the behavior of "2-Bromo-3-(4-methylphenyl)propanenitrile" in different environments and can affect its solubility, stability, and reactivity.

Scientific Research Applications

Structural Analysis and Chemical Properties

  • The compound 2-Bromo-3-(4-methylphenyl)propanenitrile is structurally related to azobenzene derivatives. Studies have highlighted characteristic features of such derivatives, including the twist angles between rings in the azobenzene frame, which are relevant for understanding their chemical behavior and potential applications (Główka & Olubek, 1994).

Antimicrobial Activities

  • Research has explored the synthesis of compounds structurally related to 2-Bromo-3-(4-methylphenyl)propanenitrile and their antimicrobial activity. These compounds have shown potent activity against various microorganisms, including gram-positive and gram-negative bacteria, and fungi (Desai, Pandya, & Vaja, 2017).

Synthetic Applications

  • 2-Bromo-3-(4-methylphenyl)propanenitrile and its analogs have been used in the synthesis of various chemical compounds. For example, the synthesis of phytoalexins exclusive to Musaceae has been described, starting from related propanenitriles (Cano et al., 2013).

Crystal Structure Analysis

  • The crystal structure of compounds similar to 2-Bromo-3-(4-methylphenyl)propanenitrile has been extensively studied. These studies provide insights into the molecular geometry, bonding characteristics, and potential for forming stable crystalline structures, which are critical for various scientific applications (Sharma et al., 2014).

Application in Synthesis of Antimicrobial Agents

  • The synthesis of substituted phenyl azetidines, potentially related to 2-Bromo-3-(4-methylphenyl)propanenitrile, has shown promise in developing new antimicrobial agents. These studies are significant for pharmaceutical research and development (Doraswamy & Ramana, 2013).

Acoustic Properties in Solvent Studies

  • Studies have also focused on the acoustic properties of related compounds in various solvents. Such research is important for understanding the solute-solvent interactions and could have implications in material science and engineering (Ikhe & Narwade, 2005).

properties

IUPAC Name

2-bromo-3-(4-methylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIBRNSEZYUOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406986
Record name 2-bromo-3-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-methylphenyl)propanenitrile

CAS RN

62448-29-7
Record name 2-bromo-3-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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